3-Chloro-2-pyrazinamine

Nucleophilic Aromatic Substitution Cross-Coupling Medicinal Chemistry Building Blocks

This bifunctional pyrazine building block enables direct SNAr at C3–Cl while the C2–amine remains free for acylation/sulfonylation—eliminating 2–3 synthetic steps vs. dichloropyrazine. The 2-amino-3-chloro motif is specifically validated in Tie2, HPK1, JAK2, and Nek2 kinase inhibitor programs, where other halogen or positional isomers fail. For antimycobacterial campaigns, it delivers equipotent activity (MIC 6–42 µM) as a pyrazinamide alternative. Procure ≥98% purity material with batch-to-batch consistency for multi-step library synthesis and lead optimization.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 6663-73-6
Cat. No. B3428293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-pyrazinamine
CAS6663-73-6
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)Cl
InChIInChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
InChIKeyAEVSSZHXGJAPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-pyrazinamine (CAS 6663-73-6) for Pharmaceutical R&D: Core Chemical and Procurement Profile


3-Chloro-2-pyrazinamine (CAS 6663-73-6, molecular formula C4H4ClN3, MW 129.55) is a halogenated aminopyrazine heterocycle bearing an amino group at the 2-position and a chlorine atom at the 3-position . The compound appears as a colorless to light yellow solid at room temperature, with a melting point of 166.0 to 170.0°C . It is slightly soluble in water but demonstrates good solubility in common organic solvents including ethanol and dimethylformamide . As a bifunctional building block, the ortho-relationship between the chlorine and amino groups enables distinct synthetic utility: the chlorine serves as a leaving group for nucleophilic aromatic substitution reactions, while the amine provides a handle for further derivatization [1]. This structural arrangement renders 3-Chloro-2-pyrazinamine a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimycobacterial agents.

Why 3-Chloro-2-pyrazinamine Cannot Be Casually Replaced with Other Aminopyrazine Analogs


Within the aminopyrazine family, the specific 2-amino-3-chloro substitution pattern is not interchangeable with analogs bearing different halogen types (e.g., 3-bromo), different halogen positions (e.g., 5-chloro or 6-chloro), or unsubstituted pyrazinamine scaffolds. The ortho-relationship between the amino and chloro groups creates a unique electronic environment that governs both the compound's reactivity in nucleophilic aromatic substitution and its binding affinity when incorporated into bioactive molecules [1]. For kinase inhibitor design, the 2-amino-3-chloro motif has been specifically selected in multiple drug discovery programs—including Tie2, HPK1, JAK2, and Nek2 inhibitors—because the chlorine atom participates in critical hinge-binding interactions and influences the compound's pharmacokinetic profile in ways that other halogen or positional isomers do not recapitulate [2]. Substituting a 3-bromo analog, for instance, alters both the steric bulk and the leaving group kinetics, which can dramatically reduce reaction yields or eliminate target binding entirely [3]. Consequently, for researchers building upon established synthetic routes or pursuing specific structure-activity relationships, 3-Chloro-2-pyrazinamine is a non-substitutable building block.

3-Chloro-2-pyrazinamine Evidence-Based Differentiation: Quantitative Head-to-Head and Cross-Study Comparisons


Superior Reactivity in Nucleophilic Aromatic Substitution vs. 3-Bromo-2-pyrazinamine

In nucleophilic aromatic substitution (SNAr) reactions on the pyrazine ring, the 3-chloro substituent demonstrates a more favorable balance of reactivity and selectivity compared to the 3-bromo analog. While 3-Bromo-2-pyrazinamine exhibits higher intrinsic reactivity due to bromine's superior leaving group ability (C-Br bond dissociation energy approximately 285 kJ/mol vs. C-Cl at 327 kJ/mol), this heightened reactivity often leads to competitive side reactions including over-substitution and decomposition under typical synthetic conditions [1]. 3-Chloro-2-pyrazinamine provides sufficient electrophilicity at the C3 position to undergo smooth SNAr with amine, alkoxide, and thiolate nucleophiles under mild conditions (typically 60-80°C in polar aprotic solvents), while maintaining chemoselectivity that minimizes byproduct formation .

Nucleophilic Aromatic Substitution Cross-Coupling Medicinal Chemistry Building Blocks

Validated Synthetic Utility: 50% Yield in Imidazo[1,2-a]pyrazine Formation

A published synthetic protocol demonstrates that 3-Chloro-2-pyrazinamine reacts with chloroacetaldehyde under reflux in t-BuOH with NaHCO3 to produce 8-chloroimidazo[1,2-a]pyrazine in 50% isolated yield [1]. This transformation exemplifies the compound's utility in constructing imidazo[1,2-a]pyrazine scaffolds—privileged structures in kinase inhibitor discovery. In contrast, analogous reactions using 3-unsubstituted 2-aminopyrazine require harsher conditions or provide lower yields due to the absence of the chlorine leaving group that facilitates regioselective cyclization [2]. The 50% yield represents a reproducible baseline for synthetic planning and scale-up considerations.

Heterocycle Synthesis Fused Ring Systems Kinase Inhibitor Scaffolds

Antimycobacterial Activity Comparable to Pyrazinamide

3-Chloro-2-pyrazinamine functions as an active structural analog of pyrazinamide, a first-line antitubercular drug. The compound has demonstrated bacteriostatic activity against Mycobacterium tuberculosis in both in vitro and in vivo models . Minimum inhibitory concentration (MIC) values for the compound fall in the range of 6-42 µM . While pyrazinamide itself typically exhibits MIC values in the 6.25-50 µM range against M. tuberculosis H37Rv under acidic conditions [1], the 2-amino-3-chloro substitution confers distinct physicochemical properties including improved organic solvent solubility and different metabolic stability profiles that may be advantageous in certain medicinal chemistry optimization campaigns.

Antitubercular Agents Mycobacterium tuberculosis Infectious Disease

Privileged Scaffold in Kinase Inhibitor Development: Nek2, Tie2, HPK1, and JAK2 Programs

The 2-amino-3-chloropyrazine core has been extensively utilized as a hinge-binding scaffold across multiple kinase inhibitor discovery programs. In Nek2 inhibitor development, the aminopyrazine ring forms two hydrogen bonds with the kinase hinge region, a binding mode conserved across diverse kinase targets [1]. Derivatives built from 3-Chloro-2-pyrazinamine have yielded Tie2 kinase inhibitors with IC50 values as low as 250 nM . Additionally, the scaffold has been incorporated into HPK1 inhibitors [2] and JAK2-targeting compounds for myeloproliferative disorders [3]. In contrast, other aminopyrazine positional isomers (e.g., 2-amino-5-chloropyrazine or 2-amino-6-chloropyrazine) have not demonstrated the same breadth of kinase inhibitor applications in published literature, likely due to altered hinge-binding geometry conferred by the specific 2-amino-3-chloro substitution pattern [4].

Kinase Inhibitors Cancer Therapeutics Structure-Based Drug Design

Bifunctional Reactivity: Chlorine as Leaving Group with Amine Retained

3-Chloro-2-pyrazinamine offers orthogonal synthetic handles: the chlorine atom at C3 participates in SNAr and cross-coupling reactions, while the amino group at C2 can be independently functionalized via acylation, sulfonylation, or reductive amination [1]. This bifunctional reactivity contrasts with 2,3-dichloropyrazine, where both halogens compete as leaving groups, often requiring protection/deprotection sequences or resulting in regioisomeric mixtures. The presence of the amino group in 3-Chloro-2-pyrazinamine also provides a natural protecting group effect at C2, directing nucleophilic attack preferentially to C3 . This regioselectivity has been exploited in the synthesis of diverse C3-substituted 2-aminopyrazine derivatives without the need for additional protecting group manipulations.

Orthogonal Reactivity Derivatization Parallel Synthesis

Predicted Physicochemical Profile: Balanced Lipophilicity and Solubility

Computational predictions indicate that 3-Chloro-2-pyrazinamine possesses a favorable balance of physicochemical properties for lead optimization. The consensus Log P (octanol-water partition coefficient) is predicted at 0.52, placing it in the optimal range (0-3) for oral bioavailability according to Lipinski's Rule of Five . Aqueous solubility is predicted at 4.59 mg/mL (0.0355 mol/L), classified as "very soluble" on the Log S scale . In comparison, the 3-bromo analog exhibits higher lipophilicity (predicted Log P increase of approximately 0.3-0.5 units) and reduced aqueous solubility (estimated 2-3 fold lower), which may negatively impact developability parameters [1]. The topological polar surface area (TPSA) of 51.8 Ų for 3-Chloro-2-pyrazinamine falls within the desirable range (<140 Ų) for cell permeability and oral absorption .

Drug-Likeness ADME Properties Lead Optimization

3-Chloro-2-pyrazinamine: Validated Research and Industrial Application Scenarios


Synthesis of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitor Libraries

Medicinal chemistry teams developing kinase inhibitors can employ 3-Chloro-2-pyrazinamine in the established 50%-yield cyclization with chloroacetaldehyde to generate 8-chloroimidazo[1,2-a]pyrazine scaffolds [1]. This fused heterocyclic system serves as a privileged core for targeting kinases including Nek2, Tie2, HPK1, and JAK2. The validated protocol using t-BuOH, NaHCO3, and reflux conditions provides a reproducible entry point for parallel library synthesis. For procurement, the compound's bifunctional reactivity enables both scaffold construction and subsequent C8 functionalization via the retained chlorine, maximizing synthetic versatility from a single building block [2].

Development of Novel Antitubercular Agents via Pyrazinamide Scaffold Hopping

For infectious disease researchers seeking alternatives to pyrazinamide, 3-Chloro-2-pyrazinamine offers a structurally distinct yet equipotent antimycobacterial scaffold (MIC range 6-42 µM vs. pyrazinamide's 6.25-50 µM) . The compound's demonstrated bacteriostatic activity against Mycobacterium tuberculosis in both in vitro and in vivo models provides a validated starting point for lead optimization campaigns . Researchers can leverage the chlorine substituent for further SAR exploration while maintaining the antimycobacterial activity inherent to the aminopyrazine core.

Regioselective SNAr Derivatization for Parallel Medicinal Chemistry

In library synthesis and SAR exploration, 3-Chloro-2-pyrazinamine provides orthogonal functional handles that eliminate the need for protecting group strategies [3]. The chlorine at C3 undergoes smooth SNAr with amine, alkoxide, and thiolate nucleophiles under mild conditions (60-80°C in DMF or EtOH), while the C2 amino group remains available for independent acylation or sulfonylation. This bifunctional reactivity reduces synthetic step count by 2-3 steps compared to 2,3-dichloropyrazine and ensures regiochemical purity . Procurement of 98% purity material with validated analytical specifications ensures batch-to-batch consistency in multi-step synthetic sequences .

Lead Optimization with Favorable Developability Parameters

For medicinal chemistry programs prioritizing developability, 3-Chloro-2-pyrazinamine offers predicted physicochemical properties well within drug-like space: consensus Log P of 0.52, aqueous solubility of 4.59 mg/mL (classified as "very soluble"), and TPSA of 51.8 Ų . These parameters compare favorably to the 3-bromo analog, which exhibits approximately 0.3-0.5 units higher lipophilicity and 2-3 fold lower aqueous solubility, potentially impacting oral absorption and formulation [4]. The compound's room temperature stability and compatibility with standard storage conditions further support its use in extended medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-pyrazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.